molecular formula C20H22ClN3O2 B2497547 2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one CAS No. 2379988-73-3

2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one

Cat. No. B2497547
CAS RN: 2379988-73-3
M. Wt: 371.87
InChI Key: SBTLDWGQXCMHFA-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the specific compound “2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one” is not explicitly mentioned in the search results.


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives involve hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . Specific reactions involving the compound “2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one” are not detailed in the search results.

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the target they interact with. For example, some 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for certain kinases . The specific mechanism of action for “2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one” is not provided in the search results.

Future Directions

Piperidine derivatives continue to be an active area of research, with new synthetic methods and applications being discovered . Future directions may include the development of more efficient synthesis methods, the discovery of new applications, and the design of piperidine derivatives with improved properties .

properties

IUPAC Name

2-[[1-(2-chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c21-17-6-2-1-5-16(17)20(26)23-10-8-14(9-11-23)13-24-19(25)12-15-4-3-7-18(15)22-24/h1-2,5-6,12,14H,3-4,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTLDWGQXCMHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2-chlorobenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

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